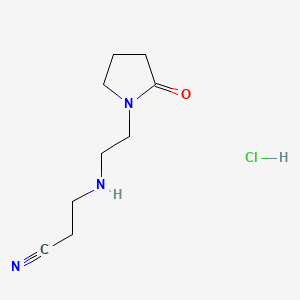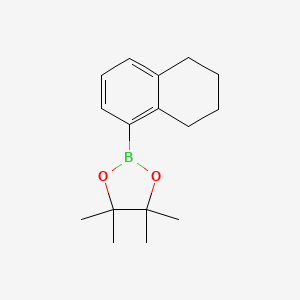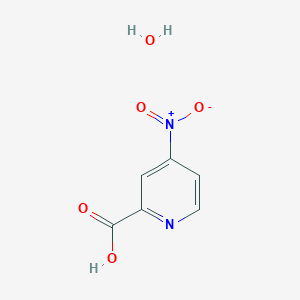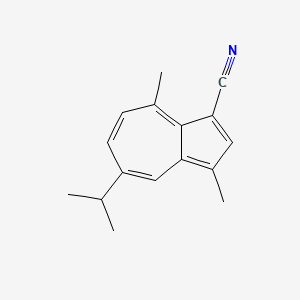
2-Oxo-3-chromanecarboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-oxo-2H-chromene-3-carboxylic acid involves the Knoevenagel condensation reaction. This reaction typically involves the condensation of salicylaldehyde with Meldrum’s acid in the presence of a base . A greener method for this synthesis uses agro-waste extracts as catalysts under microwave irradiation, which significantly reduces reaction time and environmental impact .
Industrial Production Methods
Industrial production methods for 2-oxo-2H-chromene-3-carboxylic acid often involve similar synthetic routes but on a larger scale. The use of microwave irradiation and green catalysts is becoming more popular due to its efficiency and reduced environmental footprint .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromene ring.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, which is used in the synthesis of hydrazides and hydrazones . Piperidine is another reagent used as a catalyst in substitution reactions .
Major Products Formed
The major products formed from these reactions include various hydrazides, hydrazones, and other substituted derivatives of 2-oxo-2H-chromene-3-carboxylic acid .
Scientific Research Applications
2-Oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of fluorescent probes and other industrial applications.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with specific receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-oxo-2H-chromene-3-carboxylic acid include other coumarin derivatives such as 2-oxo-2H-chromene-3-carbonitriles and 7-hydroxy-2-oxo-chromene-3-carboxylic acid .
Uniqueness
What sets 2-oxo-2H-chromene-3-carboxylic acid apart from its similar compounds is its specific structure and the unique biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-oxo-3,4-dihydrochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-4,7H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUFGQWXDBCBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327587 | |
| Record name | NSC668037 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93887-31-1 | |
| Record name | NSC668037 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[1-(4-Methylphenyl)ethyl]benzamide](/img/structure/B1661632.png)
![2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B1661634.png)
![2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B1661635.png)
![3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1661639.png)


![N-[(4-chlorophenyl)methyl]-3-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]sulfonylamino]propanamide](/img/structure/B1661644.png)
![1-phenyl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine](/img/structure/B1661645.png)
